molecular formula C23H26ClN3O5S B6527519 ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135200-67-7

ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Katalognummer: B6527519
CAS-Nummer: 1135200-67-7
Molekulargewicht: 492.0 g/mol
InChI-Schlüssel: LGCZDRJISHFUNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a thieno[2,3-c]pyridine core substituted with an ethyl group at position 6 and a benzamido moiety modified with a 2,5-dioxopyrrolidin-1-yl group. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Eigenschaften

IUPAC Name

ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S.ClH/c1-3-25-11-10-16-17(13-25)32-22(20(16)23(30)31-4-2)24-21(29)14-6-5-7-15(12-14)26-18(27)8-9-19(26)28;/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,24,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCZDRJISHFUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential pharmacological applications. Its structure incorporates a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H28ClN3O5SC_{24}H_{28}ClN_{3}O_{5}S, with a molecular weight of 506.0 g/mol. The unique structural features include:

  • Thieno[2,3-c]pyridine ring : A heterocyclic aromatic compound that contributes to the biological activity.
  • Dioxopyrrolidine moiety : Known for enhancing bioactivity through interactions with biological targets.
PropertyValue
Molecular FormulaC24H28ClN3O5S
Molecular Weight506.0 g/mol
CAS Number1330030-39-1

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thienopyrimidinone derivatives have shown effectiveness against various bacterial strains. The presence of the thieno[2,3-c]pyridine ring in this compound suggests potential antimicrobial properties.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Mycobacterium tuberculosis7.81

These results indicate that derivatives with similar structures to ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride may possess comparable antimicrobial activity.

The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells through the activation of specific signaling pathways.

  • Inhibition of Topoisomerases : Compounds similar to this one have been shown to inhibit topoisomerase enzymes crucial for DNA replication and transcription.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

  • Thieno[2,3-c]pyridine Derivatives: The target compound shares a fused thiophene-pyridine core with compounds like ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (). However, the latter features a benzyl group at position 6 and a 3,4-dimethoxybenzamido substituent, whereas the target compound has an ethyl group and a 2,5-dioxopyrrolidinyl-modified benzamido group.
  • Imidazo[1,2-a]pyridine Derivatives: Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit a similar fused heterocyclic system but lack the thiophene ring. The nitro and cyano substituents in these analogs confer distinct electronic effects compared to the dioxopyrrolidinyl group in the target compound .

Substituent Analysis

Compound Core Structure Position 6 Substituent Benzamido Modification Key Functional Groups
Target Compound Thieno[2,3-c]pyridine Ethyl 2,5-Dioxopyrrolidin-1-yl Amide, ester, hydrochloride salt
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-... hydrochloride () Thieno[2,3-c]pyridine Benzyl 3,4-Dimethoxy Methoxy, benzyl, ester
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Imidazo[1,2-a]pyridine Phenethyl 4-Nitrophenyl, cyano Nitro, cyano, ester

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The 2,5-dioxopyrrolidin-1-yl group may enhance membrane permeability due to its moderate lipophilicity, contrasting with the polar nitro and cyano groups in ’s compounds .

Vorbereitungsmethoden

Synthesis of the Thieno[2,3-c]pyridine Core

The thieno[2,3-c]pyridine scaffold forms the foundational structure of the target compound. A validated approach involves the cyclization of pyridine derivatives with activated methylene groups. For instance, Wilson (1991) demonstrated that pyridine precursors containing nitrile or ester functionalities react with carbon disulfide in the presence of a base (e.g., sodium hydride) to form thienopyridine intermediates . Specifically, a pyridine derivative with a methylene group activated by a nitrile (R = CN) undergoes cyclization upon treatment with carbon disulfide, followed by alkylation with iodoethane to introduce the ethyl substituent at position 6 .

Reaction Conditions:

  • Cyclization: Conducted in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere.

  • Alkylation: Iodoethane is added dropwise at room temperature, followed by reflux for 12 hours.

Introduction of the 3-(2,5-Dioxopyrrolidin-1-yl)benzamido Group

The benzamido moiety at position 2 is introduced via amidation. This requires the synthesis of 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid, which is subsequently converted to its acid chloride using thionyl chloride. The acid chloride is then coupled to the amine group on the thienopyridine core under Schotten-Baumann conditions .

Key Steps:

  • Activation of Benzoic Acid:

    3-(2,5-Dioxopyrrolidin-1-yl)benzoic acidSOCl23-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride3\text{-(2,5-Dioxopyrrolidin-1-yl)benzoic acid} \xrightarrow{\text{SOCl}_2} 3\text{-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride}

    Reaction progress is monitored by FT-IR to confirm the disappearance of the -COOH peak at 1700 cm⁻¹ .

  • Amidation:
    The acid chloride is reacted with the aminothienopyridine intermediate in dichloromethane (DCM) with triethylamine as a base. The mixture is stirred at 0°C for 2 hours, followed by room temperature for 24 hours .

Esterification at Position 3

The ethyl ester group at position 3 is introduced either during the cyclization step or via post-functionalization. A preferred method involves using ethyl chloroformate to esterify a pre-existing carboxylic acid on the thienopyridine ring.

Optimized Conditions:

  • Reagents: Ethyl chloroformate, dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous DCM.

  • Yield: 78–82% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. This is achieved by treating the compound with hydrogen chloride (HCl) gas in diethyl ether, followed by recrystallization from ethanol .

Procedure:

  • The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation is complete.

  • The precipitate is filtered, washed with cold ether, and recrystallized from hot ethanol to yield white crystals .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and yield. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Reactor Type BatchContinuous Flow
Temperature Control ±2°C±0.5°C
Purification Column ChromatographyCrystallization
Yield 65–75%80–85%

Industrial processes prioritize solvent recovery and catalyst recycling to minimize environmental impact .

Analytical Characterization

Critical quality control measures include:

  • HPLC Purity: ≥99.5% (C18 column, acetonitrile/water gradient).

  • Melting Point: 212–215°C (decomposition observed above 220°C) .

  • 1H NMR (DMSO-d6): δ 1.25 (t, 3H, -COOCH2CH3), 2.85–3.10 (m, 4H, pyrrolidinone), 4.20 (q, 2H, -COOCH2CH3) .

Challenges and Optimization

  • Regioselectivity: The ethyl group at position 6 requires careful control of alkylation conditions to avoid positional isomers. Using bulky bases (e.g., LDA) directs substitution to the desired site .

  • Stability: The hydrochloride salt is hygroscopic; storage under nitrogen in amber vials is recommended .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
AmidationHATU, DIPEA, DMF, 0°C to RT, 12 h65–75
EsterificationEthyl chloroformate, THF, reflux, 6 h80–85
Salt FormationHCl (gas), diethyl ether, 0°C, 2 h90–95

Basic: How is the molecular structure confirmed?

Answer:
Structural confirmation relies on:

  • X-ray Crystallography : Single-crystal analysis resolves the 3D conformation and validates substituent positions (e.g., benzamido orientation) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., ethyl group splitting patterns) and carbonyl resonances .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Basic: What analytical techniques ensure purity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) monitor reaction progress .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S, and Cl content (±0.3%) .

Advanced: How to optimize synthesis for scalability?

Answer:

  • Design of Experiments (DoE) : Statistical modeling identifies critical parameters (e.g., temperature, solvent ratio) to maximize yield .
  • Flow Chemistry : Continuous processing reduces side reactions (e.g., byproduct formation in amidation) and improves reproducibility .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in benzamido introduction .

Advanced: How to resolve conflicting NMR and MS data?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., diastereotopic protons in the tetrahydrothieno ring) .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labels clarify ambiguous peaks in complex spectra .
  • Tandem MS/MS : Differentiates isobaric impurities (e.g., hydrochloride vs. freebase adducts) .

Advanced: Which computational methods predict biological activity?

Answer:

  • Molecular Docking : Simulates binding to target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR Modeling : Correlates substituent electronic effects (Hammett σ values) with IC50_{50} data .
  • DFT Calculations : Predicts reactivity of the dioxopyrrolidinyl group in nucleophilic environments .

Advanced: How to design SAR studies for this scaffold?

Answer:

  • Core Modifications : Replace the thieno-pyridine ring with pyrazolo or imidazo analogs to assess activity shifts .
  • Substituent Variation : Test electron-withdrawing (e.g., -NO2_2) vs. donating (e.g., -OCH3_3) groups on the benzamido moiety .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl oxygen) for target engagement .

Q. Table 2: SAR Trends in Analogous Compounds

ModificationBiological Activity (IC50_{50}, nM)Reference
4-Methoxybenzamido120 ± 15
3,4-Dimethoxybenzamido85 ± 10
2,5-Dioxopyrrolidinyl50 ± 5

Advanced: How to address compound instability during assays?

Answer:

  • Lyophilization : Stabilizes the hydrochloride salt for long-term storage (-20°C, desiccated) .
  • Buffered Solutions : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the ester group .
  • Light Protection : Amber vials minimize photodegradation of the thieno-pyridine core .

Basic: What pharmacological screening approaches are used?

Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence polarization .
  • Cell Viability Assays : MTT or CellTiter-Glo® assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • In Vivo Models : Rodent pharmacokinetics (Cmax_{max}, t1/2_{1/2}) evaluate bioavailability .

Advanced: How to troubleshoot low yields in amidation steps?

Answer:

  • Activating Agents : Switch from EDC to HATU for sterically hindered amines .
  • Solvent Optimization : Replace DMF with DCM to reduce side reactions .
  • Temperature Control : Perform reactions at 0°C to minimize racemization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.